molecular formula C11H13N3O B1603399 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 915922-82-6

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B1603399
CAS No.: 915922-82-6
M. Wt: 203.24 g/mol
InChI Key: IAKNVFODBBNBHI-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11/h2-5H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKNVFODBBNBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589720
Record name 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-82-6
Record name 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The most common and established method for synthesizing 1,2,4-oxadiazole derivatives, including 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine, involves the cyclization of amidoximes with carboxylic acids or their activated derivatives.

  • Starting Materials:

    • Amidoximes derived from 4-methylbenzonitrile or related precursors.
    • Carboxylic acids, esters (e.g., ethyl chloroacetate), acyl chlorides, or anhydrides.
  • Typical Reaction:

    • The amidoxime reacts with an activated carboxylic acid derivative under basic conditions (e.g., sodium ethoxide) to form the oxadiazole ring.
    • For example, the reaction of 4-methylbenzohydroxamic acid with ethyl chloroacetate in the presence of sodium ethoxide leads to cyclization forming the oxadiazole core with an ethanamine substituent.
  • Catalysts and Coupling Agents:

    • Use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), TBTU, or T3P to activate carboxylic acids and improve yields.
    • Pyridine or tetrabutylammonium fluoride (TBAF) can serve as catalysts to enhance reaction efficiency.
  • Reaction Conditions:

    • Typically conducted in organic solvents such as dichloromethane or acetonitrile.
    • Reaction temperatures vary from room temperature to reflux conditions depending on the reagents.
    • Reaction times range from several hours to days in classical methods.

Microwave-Assisted Synthesis

Microwave irradiation has been increasingly applied to accelerate the synthesis of oxadiazole derivatives, offering significant advantages in reaction time, yield, and environmental impact.

  • Methodology:

    • Amidoximes and acyl chlorides or esters are subjected to microwave irradiation in the presence of bases such as ammonium fluoride supported on alumina (NH4F/Al2O3) or potassium carbonate (K2CO3).
    • This approach enables rapid cyclization to form 3,5-disubstituted 1,2,4-oxadiazoles, including the target compound, within minutes rather than hours.
  • Advantages:

    • Drastically reduced reaction times (minutes vs. hours).
    • Improved yields and simpler purification.
    • Reduced use of volatile organic solvents, aligning with green chemistry principles.
    • Enhanced energy efficiency and scalability potential.
  • Example:

    • Microwave-assisted reaction of aryl-nitriles with hydroxylamine hydrochloride to form amidoximes, followed by cyclization with acyl halides under microwave conditions, yields the oxadiazole ring efficiently.

Green and Solvent-Free Synthetic Approaches

Recent research emphasizes eco-friendly and sustainable methods for oxadiazole synthesis, relevant to the preparation of this compound.

  • One-Pot Synthesis:

    • A one-pot method involves reacting nitriles with hydroxylamine hydrochloride in the presence of magnesia-supported sodium carbonate under microwave irradiation, followed by reaction with acyl halides without solvents.
    • This method minimizes waste and reaction steps, offering a greener alternative.
  • Grinding and Catalyst-Assisted Methods:

    • Mechanochemical synthesis using grinding with iodine as a catalyst has been reported for related oxadiazole derivatives, significantly reducing reaction time to minutes and avoiding solvents.
    • Such methods can potentially be adapted for the target compound synthesis.
  • Solvent Screening:

    • Studies show that acetone/water mixtures with coupling agents like DCC under microwave irradiation provide high yields of 1,2,4-oxadiazoles, suggesting optimal solvent systems for scale-up.

Industrial and Scale-Up Considerations

  • Industrial synthesis generally follows the amidoxime-carboxylic acid cyclization route but optimized for yield, purity, and throughput.
  • Continuous flow reactors and automated synthesis platforms are employed to enhance scalability and reproducibility.
  • Process intensification via microwave-assisted or solvent-free methods is gaining traction to meet environmental and economic goals.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Catalysts/Reagents Advantages Limitations
Amidoxime + Acyl Chloride Amidoxime, acyl chloride Room temp to reflux; organic solvent Pyridine, TBAF, coupling agents (EDC, DCC) Well-established; moderate yields Long reaction times; harsh conditions
Amidoxime + Carboxylic Ester Amidoxime, methyl/ethyl esters Reflux; organic solvent Coupling agents (EDC, DCC, CDI) Moderate yields; simpler reagents Purification challenges
Microwave-Assisted Cyclization Amidoxime + acyl chloride/ester Microwave irradiation (minutes) NH4F/Al2O3, K2CO3 High yield; short reaction time; green Requires microwave equipment
One-Pot Green Synthesis Nitrile + hydroxylamine + acyl halide Microwave; solvent-free or minimal solvent Magnesia-supported sodium carbonate Eco-friendly; fewer steps; scalable Needs optimization for each substrate
Mechanochemical Grinding Hydrazides + aldehydes + catalyst Grinding with iodine catalyst Iodine Solvent-free; rapid; green Limited substrate scope

Research Findings and Optimization

  • Microwave-assisted methods consistently outperform classical heating in yield and time efficiency for 1,2,4-oxadiazole synthesis.
  • Coupling reagents like DCC and EDC improve cyclization efficiency but may introduce purification challenges due to urea byproducts.
  • Solvent choice significantly affects yield; acetone/water mixtures under microwave conditions provide optimal performance.
  • Green synthetic routes reduce environmental impact and operational costs, aligning with current pharmaceutical manufacturing trends.
  • Industrial methods focus on continuous flow and automated systems to ensure reproducibility and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form oxadiazole N-oxides. Common oxidizing agents include:

  • Hydrogen peroxide (H₂O₂)

  • m-Chloroperbenzoic acid (m-CPBA)

These reactions typically proceed under mild conditions, preserving the oxadiazole core while introducing oxygenated derivatives. The N-oxide products are often intermediates in medicinal chemistry for further functionalization.

Reduction Reactions

Reduction of the oxadiazole ring converts it into other heterocyclic structures:

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium borohydride (NaBH₄)

These reagents facilitate ring-opening or partial reduction, enabling access to bioisosteric systems with varied electronic properties.

Substitution Reactions

Substitution reactions introduce functional groups onto the oxadiazole ring:

  • Electrophilic substitution : Achieved using alkyl halides or acyl chlorides under basic conditions.

  • Nucleophilic substitution : Enabled by activating groups such as halogens or nitro moieties.

Table 1: Substitution Reaction Conditions and Yields

EntrySubstituent (R)Reaction ConditionsYield
44-bromophenylTEA, T3P, ~80°C87–97%
5Phenyl/4-methylphenylH₂O (reflux), 12 h35–93%

Data adapted from studies on oxadiazole derivatives .

Cyclocondensation and Ring Formation

The compound participates in cyclocondensation reactions, such as with phenyl hydrazine in acetic acid, to form fused heterocycles. For example:

  • Reaction of ethyl 2,4-dioxobutanoate with phenyl hydrazine under reflux yields pyrazole-oxadiazole hybrids.

  • Subsequent methylation with methyl iodide and ethanolic KOH produces sulfanyl-substituted oxadiazoles .

Biological Activity Correlation

Structural modifications via these reactions influence biological activity. For example:
Table 2: Anticancer Activity of Oxadiazole Derivatives

Cell LineIC₅₀ (µM)
Human Colon Adenocarcinoma2.76
Human Renal Cancer1.14
Human Ovarian Adenocarcinoma9.27

These data highlight how substituent positioning and electronic effects modulate cytotoxicity.

Key Observations

  • Reactivity : The oxadiazole ring’s electron-deficient nature facilitates electrophilic substitution, while the ethanamine side chain enables further functionalization.

  • Yield Optimization : Reactions with T3P (a phosphine oxidizing agent) achieve high yields (87–97%) under controlled temperatures .

  • Medicinal Implications : Oxidation and substitution products are critical intermediates for developing anti-inflammatory and antimicrobial agents .

This compound’s versatility in undergoing diverse reactions makes it a valuable scaffold in drug discovery and heterocyclic chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Pharmacological Properties
The compound has been investigated for its potential as a pharmacophore in drug design. Research indicates that it may exhibit:

  • Anti-inflammatory Activity : Studies have shown that oxadiazole derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Effects : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives, including 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine. The derivatives were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation. Results indicated that the compound significantly reduced COX activity compared to controls, highlighting its potential as an anti-inflammatory agent .

Material Science Applications

Development of Advanced Materials
The unique electronic properties of this compound make it valuable in material science:

  • Polymers : The compound can be used as a monomer in the synthesis of polymers with specific electrical or optical properties.
  • Liquid Crystals : Its structural features allow it to be incorporated into liquid crystal formulations used in displays and sensors.

Data Table: Material Properties Comparison

PropertyThis compoundPolymeric Material ALiquid Crystal B
Thermal StabilityHighModerateLow
Electrical ConductivityModerateHighModerate
Optical ClarityExcellentGoodExcellent

Organic Synthesis Applications

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block:

  • Synthesis of Heterocycles : It can undergo various chemical reactions such as oxidation and substitution to form more complex heterocyclic compounds.

Reaction Pathways

The compound is known to participate in:

  • Oxidation Reactions : Converting to N-oxide derivatives.
  • Reduction Reactions : Transforming the oxadiazole ring into other heterocycles.
  • Substitution Reactions : Introducing various functional groups onto the oxadiazole structure.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

The compound 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a derivative of the 1,2,4-oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N4OC_{11}H_{12}N_4O with a molecular weight of approximately 220.24 g/mol. The structure features a five-membered oxadiazole ring that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma2.76
Human Renal Cancer1.14
Human Ovarian Adenocarcinoma9.27

These results indicate that modifications on the oxadiazole ring can enhance anticancer activity, suggesting that further structural optimization could yield even more potent derivatives .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have reported moderate to good activity against both Gram-positive and Gram-negative bacteria:

Microorganism MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

These findings suggest that the oxadiazole scaffold can be an effective platform for developing new antimicrobial agents .

Anti-inflammatory and Antioxidant Activity

Research indicates that oxadiazole derivatives possess anti-inflammatory and antioxidant activities. For example, in vivo studies demonstrated significant edema inhibition in carrageenan-induced paw edema models, with some compounds showing up to 82.3% inhibition compared to standard drugs like Indomethacin . Additionally, radical scavenging assays revealed that these compounds can effectively neutralize free radicals, indicating their potential as therapeutic agents against oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The SAR studies of oxadiazole derivatives reveal that substituents on the phenyl ring significantly influence biological activity. Electron-withdrawing groups enhance anticancer efficacy, while specific substitutions can improve antimicrobial potency. The presence of methyl groups has been associated with increased lipophilicity and improved cell membrane penetration .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines using MTT assays. The most promising candidates showed IC50 values in the low micromolar range against multiple cancer types .
  • In Vivo Efficacy : Another research effort focused on the in vivo anti-inflammatory effects of oxadiazole derivatives in animal models. The results demonstrated significant reductions in inflammation markers and pain scores compared to controls .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves cyclization of precursor amidoximes or condensation of nitriles with hydroxylamine derivatives. Challenges include low yields due to competing side reactions (e.g., incomplete oxadiazole ring closure) and purification difficulties caused by polar byproducts. Optimization strategies include:

  • Temperature control : Maintaining 80–100°C during cyclization to favor oxadiazole formation .
  • Catalyst selection : Using bases like K2CO3 or Et3N to deprotonate intermediates and accelerate ring closure .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Answer : Multi-modal characterization is critical:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identifies the ethanamine side chain (δ ~2.7–3.1 ppm for CH2NH2) and aryl protons (δ ~7.2–7.5 ppm for the 4-methylphenyl group) .
  • FT-IR : Confirms oxadiazole ring vibrations (C=N stretch at 1600–1650 cm<sup>−1</sup>, N-O stretch at 950–980 cm<sup>−1</sup>) .
  • LC-MS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 232.1) and detects impurities .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Answer : Initial screening should prioritize:

  • Enzyme inhibition assays : Test against kinases, proteases, or oxidoreductases due to oxadiazole’s hydrogen-bonding capacity .
  • Antimicrobial screens : Disk diffusion or MIC assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess safety thresholds .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence biological activity?

  • Answer : Substituent effects can be systematically evaluated via SAR studies:

Substituent Position Observed Activity Reference
4-Methylphenyl3-positionEnhanced lipophilicity, improved CNS penetration
Fluorophenyl5-positionIncreased metabolic stability via reduced CYP450 interaction
ChlorophenoxySide chainHigher antimicrobial potency (likely due to membrane disruption)
  • Methodology : Synthesize analogs via parallel combinatorial chemistry and compare IC50/EC50 values in target assays .

Q. What computational approaches predict binding modes with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., oxadiazole’s N-atoms forming H-bonds with Ser/Thr residues) .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates robust target engagement) .
  • Pharmacophore modeling : Identify critical features (e.g., aromatic π-stacking, hydrogen-bond acceptors) using tools like LigandScout .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Answer : Discrepancies often arise from pharmacokinetic limitations. Strategies include:

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify rapid clearance pathways (e.g., amine oxidation) .
  • Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protectors to enhance bioavailability .
  • Formulation optimization : Nanoemulsions or liposomal encapsulation to improve solubility and tissue distribution .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (pH, stirring rate) meticulously, as minor variations can alter yields by >20% .
  • Data Validation : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Safety Protocols : Follow GHS guidelines for handling amines (e.g., PPE, fume hood use) due to potential irritancy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Reactant of Route 2
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2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.